Bronchodual
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ercalcidiol is synthesized through the hydroxylation of ergocalciferol. The process involves the enzyme vitamin D 25-hydroxylase, which catalyzes the addition of a hydroxyl group at the 25th carbon position of ergocalciferol. This reaction primarily occurs in the liver .
Industrial Production Methods: Industrial production of ercalcidiol follows a similar pathway, utilizing microbial or enzymatic hydroxylation processes to achieve the desired product. The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield .
Chemical Reactions Analysis
Types of Reactions: Ercalcidiol undergoes several types of chemical reactions, including:
Hydroxylation: Further hydroxylation in the kidney to form ercalcitriol (1,25-dihydroxyergocalciferol), the active form of vitamin D2.
Oxidation and Reduction: These reactions can modify the hydroxyl groups, affecting the compound’s activity and stability.
Common Reagents and Conditions:
Hydroxylation: Enzymes such as vitamin D 25-hydroxylase and 1-alpha-hydroxylase are commonly used.
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Major Products:
Scientific Research Applications
Ercalcidiol has a wide range of applications in scientific research, including:
Mechanism of Action
Ercalcidiol exerts its effects by being converted to ercalcitriol in the kidney. Ercalcitriol then binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction affects the transcription of thousands of genes, influencing various biological processes .
Comparison with Similar Compounds
Calcifediol (25-hydroxycholecalciferol): The equivalent form of vitamin D3, produced from cholecalciferol (vitamin D3).
Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D3, similar to ercalcitriol.
Comparison:
Hydrophilicity: Ercalcidiol is more hydrophilic compared to its parent compound ergocalciferol, facilitating better absorption and distribution in the body.
Metabolic Pathway: Ercalcidiol is one step closer to the active form of vitamin D2 compared to ergocalciferol, making it more effective in raising serum vitamin D levels.
Ercalcidiol’s unique properties and its role in the vitamin D metabolic pathway make it a valuable compound in both research and clinical applications.
Properties
CAS No. |
115112-73-7 |
---|---|
Molecular Formula |
C37H52Br2N2O7 |
Molecular Weight |
796.6 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide |
InChI |
InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1 |
InChI Key |
WYOWAXDWPIYPNZ-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |
Synonyms |
Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |
Origin of Product |
United States |
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